An In-Depth Technical Guide to 2-Fluoro-5-Methoxyphenylhydrazine Hydrochloride for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 2-Fluoro-5-Methoxyphenylhydrazine Hydrochloride for Researchers and Drug Development Professionals
Introduction: A Key Building Block in Modern Medicinal Chemistry
2-Fluoro-5-methoxyphenylhydrazine hydrochloride has emerged as a pivotal reagent in the synthesis of complex heterocyclic scaffolds, which are central to the development of novel therapeutics. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the phenyl ring, offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of target molecules. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability, while the methoxy group can influence receptor interactions and solubility.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, and applications of 2-fluoro-5-methoxyphenylhydrazine hydrochloride, with a particular focus on its utility in the renowned Fischer indole synthesis.
Chemical Structure and Physicochemical Properties
2-Fluoro-5-methoxyphenylhydrazine hydrochloride is the hydrochloride salt of 2-fluoro-5-methoxyphenylhydrazine. The presence of the hydrochloride salt enhances the compound's stability and simplifies handling and storage.
Chemical Structure:
Key Physicochemical Properties:
While comprehensive experimental data for this specific compound is not extensively published in readily accessible literature, the following table summarizes its fundamental properties based on available information from chemical suppliers and databases.[3][4][5] Researchers should verify these properties with their own analytical data.
| Property | Value | Source(s) |
| CAS Number | 1198283-29-2 | [4][5] |
| Molecular Formula | C₇H₁₀ClFN₂O | [4][5] |
| Molecular Weight | 192.62 g/mol | [4][5] |
| Appearance | Off-white to light yellow crystalline powder | Supplier Data |
| Melting Point | Data not consistently available; requires experimental determination. | |
| Solubility | Soluble in water.[6] | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [4] |
Spectroscopic Characterization
Detailed spectroscopic data for 2-fluoro-5-methoxyphenylhydrazine hydrochloride is not widely available in peer-reviewed literature. However, based on the known structure, the expected spectral characteristics are outlined below. Researchers are strongly encouraged to acquire their own analytical data for definitive characterization.
¹H NMR Spectroscopy (Expected Regions):
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Aromatic Protons (Ar-H): Signals corresponding to the three protons on the phenyl ring are expected in the aromatic region (typically δ 6.5-7.5 ppm). The fluorine and methoxy substituents will influence their chemical shifts and coupling patterns.
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Methoxy Protons (-OCH₃): A singlet corresponding to the three methoxy protons is anticipated, likely in the range of δ 3.7-4.0 ppm.
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Hydrazine Protons (-NH-NH₂): These protons are exchangeable and may appear as broad signals. Their chemical shifts can vary significantly depending on the solvent and concentration.
¹³C NMR Spectroscopy (Expected Regions):
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Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (typically δ 100-160 ppm). The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant. The carbons ortho and meta to the fluorine will show smaller two- and three-bond C-F couplings, respectively.
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Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is expected around δ 55-60 ppm.
Infrared (IR) Spectroscopy (Expected Absorptions):
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N-H Stretching: Broad absorptions in the region of 3200-3400 cm⁻¹ corresponding to the hydrazine N-H bonds.
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C-H Aromatic Stretching: Absorptions just above 3000 cm⁻¹.
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C=C Aromatic Stretching: Peaks in the 1450-1600 cm⁻¹ region.
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C-O Stretching: A strong absorption for the aryl ether C-O bond, typically around 1200-1250 cm⁻¹.
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C-F Stretching: A strong absorption in the 1000-1300 cm⁻¹ region.
Core Application: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile acid-catalyzed reaction that forms an indole from an arylhydrazine and an aldehyde or ketone.[1][7] This reaction is of paramount importance in the synthesis of a vast array of natural products and pharmaceuticals.[8] 2-Fluoro-5-methoxyphenylhydrazine hydrochloride is an ideal starting material for the preparation of 7-fluoro-4-methoxyindoles, a scaffold of interest in drug discovery.
Mechanistic Rationale of the Fischer Indole Synthesis
The generally accepted mechanism for the Fischer indole synthesis involves several key steps, each with a clear causal relationship that drives the reaction forward:
Figure 1: Generalized workflow of the Fischer indole synthesis.
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Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of the arylhydrazine with an aldehyde or ketone to form a phenylhydrazone. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine nitrogen.
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Tautomerization: The resulting hydrazone then tautomerizes to its enamine (or 'ene-hydrazine') isomer. This step is crucial as it sets the stage for the key bond-forming event.
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[1][1]-Sigmatropic Rearrangement: The ene-hydrazine undergoes a[1][1]-sigmatropic rearrangement, a concerted pericyclic reaction facilitated by heat. This is the core bond-forming step that creates the new C-C bond at the ortho position of the aromatic ring.
-
Rearomatization and Cyclization: The intermediate di-imine rearomatizes, and subsequent intramolecular nucleophilic attack of an amino group onto an imine carbon leads to a cyclic aminal.
-
Ammonia Elimination: Finally, under acidic conditions, the cyclic intermediate eliminates a molecule of ammonia to form the stable, aromatic indole ring.
Experimental Protocol: Synthesis of a 7-Fluoro-4-methoxyindole Derivative
The following is a representative, self-validating protocol for the synthesis of a substituted indole using 2-fluoro-5-methoxyphenylhydrazine hydrochloride. This protocol is designed to be robust and reproducible.
Objective: To synthesize a 7-fluoro-4-methoxyindole derivative via the Fischer indole synthesis.
Materials:
-
2-Fluoro-5-methoxyphenylhydrazine hydrochloride
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An appropriate ketone or aldehyde (e.g., cyclohexanone)
-
Glacial acetic acid
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Standard laboratory glassware and magnetic stirrer/hotplate
Step-by-Step Methodology:
Figure 2: Experimental workflow for the synthesis of a 7-fluoro-4-methoxyindole derivative.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-fluoro-5-methoxyphenylhydrazine hydrochloride (1.0 equivalent) and the desired ketone or aldehyde (1.1 equivalents). Add a suitable solvent, typically glacial acetic acid or ethanol.
-
Causality: Acetic acid serves as both the solvent and the acid catalyst, facilitating both the initial hydrazone formation and the subsequent cyclization steps.[7] Using a slight excess of the carbonyl compound ensures complete consumption of the limiting hydrazine starting material.
-
-
Reaction Execution: Heat the reaction mixture to a temperature between 80 °C and 100 °C. The optimal temperature will depend on the specific substrates and should be determined empirically.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Causality: Neutralization is essential to quench the reaction and to allow for the efficient extraction of the organic product into a non-polar solvent.
-
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash with brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure indole derivative.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Safety and Handling
As with all hydrazine derivatives, 2-fluoro-5-methoxyphenylhydrazine hydrochloride should be handled with care in a well-ventilated fume hood.[9] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
2-Fluoro-5-methoxyphenylhydrazine hydrochloride is a valuable and versatile building block for the synthesis of fluorinated indole derivatives, which are of significant interest in drug discovery and medicinal chemistry. A thorough understanding of its chemical properties and reactivity, particularly in the context of the Fischer indole synthesis, enables researchers to effectively utilize this reagent in the design and preparation of novel bioactive molecules. The provided experimental protocol offers a robust starting point for the synthesis of 7-fluoro-4-methoxyindoles, and the principles outlined can be adapted for the synthesis of a wide range of related compounds.
References
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Fischer Indole Synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
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Synthesis of fluorinated 3-hydrazino-1,2,4-triazino[5,6-b] indoles as novel herbicidal systems. (n.d.). Retrieved from [Link]
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Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (n.d.). Retrieved from [Link]
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(3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride | C7H10ClFN2O | CID 71756043. (n.d.). PubChem. Retrieved from [Link]
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(2-fluoro-5-methoxyphenyl)hydrazine;hydrochloride - CAS:1198283-29-2. (n.d.). Retrieved from [Link]
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2-Fluoro-5-methoxyphenylhydrazine hydrochloride | 1198283-29-2. (n.d.). Alachem. Retrieved from [Link]
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